molecular formula C5H7N2OP B14690259 2H-1,2,3-Diazaphosphole, 2-acetyl-5-methyl- CAS No. 32085-24-8

2H-1,2,3-Diazaphosphole, 2-acetyl-5-methyl-

Cat. No.: B14690259
CAS No.: 32085-24-8
M. Wt: 142.10 g/mol
InChI Key: VHWFZKZEUJIXSK-UHFFFAOYSA-N
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Description

2H-1,2,3-Diazaphosphole, 2-acetyl-5-methyl- is a heterocyclic compound containing nitrogen and phosphorus atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,3-Diazaphosphole, 2-acetyl-5-methyl- typically involves the reaction of diazo compounds with phosphorus-containing reagents. One common method involves the reaction of 2-acetyl-5-methyl-2H-1,2,3-diazaphosphole with butane-2,3-diol at temperatures below 0°C. This reaction leads to the formation of a hydrospirophosphorane containing both a diazaphospholene and a dioxaphospholane ring system .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production would likely involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2H-1,2,3-Diazaphosphole, 2-acetyl-5-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can yield phosphines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom is a key reactive site.

Common Reagents and Conditions

Common reagents used in these reactions include diazoacetic ester, butane-2,3-diol, and various oxidizing and reducing agents. Reaction conditions often involve low temperatures (below 0°C) to stabilize intermediates and control reaction pathways .

Major Products

Major products formed from these reactions include hydrospirophosphoranes, phosphapyrazoline derivatives, and β-hydroxyalkoxy-1,2,3-diazaphospholenes .

Scientific Research Applications

2H-1,2,3-Diazaphosphole, 2-acetyl-5-methyl- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 2H-1,2,3-Diazaphosphole, 2-acetyl-5-methyl- involves its interaction with various molecular targets. The phosphorus atom in the ring structure is highly reactive, allowing the compound to participate in a range of chemical reactions. The compound can form stable intermediates with other molecules, facilitating the formation of complex products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,2,3-Diazaphosphole, 2-acetyl-5-methyl- is unique due to its combination of nitrogen and phosphorus atoms within the ring, along with the acetyl and methyl substituents

Properties

CAS No.

32085-24-8

Molecular Formula

C5H7N2OP

Molecular Weight

142.10 g/mol

IUPAC Name

1-(5-methyldiazaphosphol-2-yl)ethanone

InChI

InChI=1S/C5H7N2OP/c1-4-3-9-7(6-4)5(2)8/h3H,1-2H3

InChI Key

VHWFZKZEUJIXSK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(P=C1)C(=O)C

Origin of Product

United States

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